molecular formula C10H13N3S B11740734 1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine

1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B11740734
M. Wt: 207.30 g/mol
InChI Key: BLLRUZQEZHBKMI-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a thiophene ring attached to the pyrazole core via a methylene bridge. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with a thiophen-2-ylmethyl halide in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the pyrazole ring at positions 1 and 5 using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated thiophene derivatives.

Scientific Research Applications

1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-1H-pyrazol-3-amine: Lacks the thiophene group, making it less versatile in terms of chemical reactivity and biological activity.

    N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine: Lacks the methyl groups at positions 1 and 5, which may affect its stability and reactivity.

    1,5-dimethyl-N-(thiophen-2-yl)-1H-pyrazol-3-amine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness

1,5-dimethyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both methyl groups and the thiophene ring enhances its stability, reactivity, and potential for diverse applications in scientific research.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-8-6-10(12-13(8)2)11-7-9-4-3-5-14-9/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

BLLRUZQEZHBKMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=CS2

Origin of Product

United States

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